molecular formula C17H30ClNSn B12556620 Pyridine, 2-chloro-3-(tributylstannyl)- CAS No. 190060-73-2

Pyridine, 2-chloro-3-(tributylstannyl)-

Cat. No.: B12556620
CAS No.: 190060-73-2
M. Wt: 402.6 g/mol
InChI Key: QVMCNKXAMXHRPU-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-3-(tributylstannyl)-: is an organotin compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a tributylstannyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-chloro-3-(tributylstannyl)- typically involves the stannylation of a chloropyridine precursor. One common method is the reaction of 2-chloropyridine with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the stannylated product .

Industrial Production Methods: While specific industrial production methods for Pyridine, 2-chloro-3-(tributylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-chloro-3-(tributylstannyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Stille coupling reactions often use palladium catalysts, such as Pd(PPh3)4, in the presence of a base like cesium carbonate.

Major Products:

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-3-(tributylstannyl)- primarily involves its reactivity in substitution and coupling reactions. The chlorine atom and the tributylstannyl group provide reactive sites that can undergo nucleophilic substitution and palladium-catalyzed coupling, respectively. These reactions enable the formation of new chemical bonds, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

  • 2-Chloro-4-(tributylstannyl)pyridine
  • 3-Chloro-4-(tributylstannyl)pyridine
  • 4-Chloro-2-(tributylstannyl)pyridine

Comparison:

Properties

CAS No.

190060-73-2

Molecular Formula

C17H30ClNSn

Molecular Weight

402.6 g/mol

IUPAC Name

tributyl-(2-chloropyridin-3-yl)stannane

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;

InChI Key

QVMCNKXAMXHRPU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)Cl

Origin of Product

United States

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